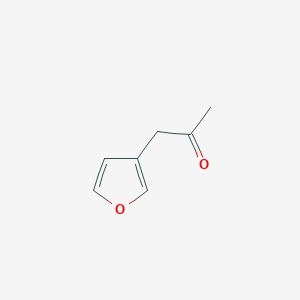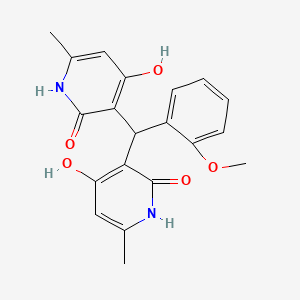
N-(Cyanomethyl)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule, likely belonging to the class of compounds known as heterocyclic compounds . These compounds contain a ring structure that has atoms of at least two different elements as members of the ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as cyanomethyl pyridinium and isoquinolinium salts, have been synthesized using various heterocyclic compounds . These salts are used as building blocks for creating various heterocycles .Chemical Reactions Analysis
Cyanomethyl salts of pyridine and analogous isoquinolines have been used in the synthesis of various heterocyclic compounds . They have been used in the creation of annulated heterocycles .Aplicaciones Científicas De Investigación
Antibiotic and Antibacterial Applications
Compounds structurally related to "N-(Cyanomethyl)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide" have been studied for their antibiotic and antibacterial properties. For instance, heterocyclic synthesis involving thiophene-2-carboxamide derivatives has shown potential in creating new antibiotic and antibacterial drugs, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria (Ahmed, 2007). Additionally, pyridothienopyrimidinones have been identified with antistaphylococcal activity, suggesting a promising avenue for the development of new antibacterial agents (Kostenko et al., 2008).
Anticancer Applications
Novel derivatives of related chemical structures have been synthesized and evaluated for their anticancer properties. For example, pyrazolopyrimidine derivatives have been studied for their cytotoxic effects against cancer cell lines, offering insights into the design of new anticancer drugs (Rahmouni et al., 2016). Compounds with non-linear optical properties and molecular docking analyses have also been explored for their potential to inhibit tubulin polymerization and exhibit anticancer activity (Jayarajan et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(cyanomethyl)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c16-6-9-17-14(21)13-10-11-4-1-2-5-12(11)20(13)15-18-7-3-8-19-15/h3,7-8,11-13H,1-2,4-5,9-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFPPBMCFOSGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C3=NC=CC=N3)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
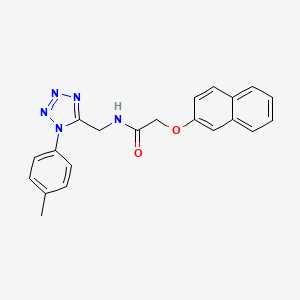

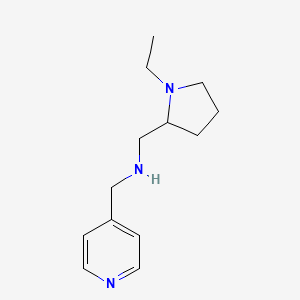
![2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2817742.png)

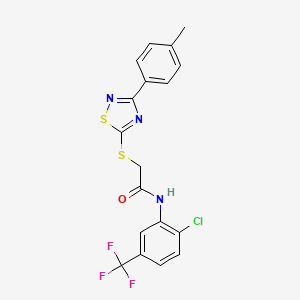
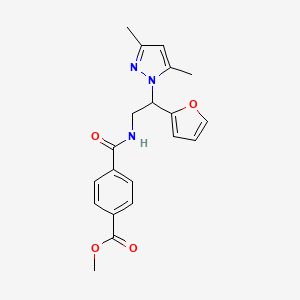

![2-(2-((4-Fluorophenyl)thio)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817747.png)

![Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate](/img/structure/B2817750.png)

